Roniciclib

Description

Properties

IUPAC Name |

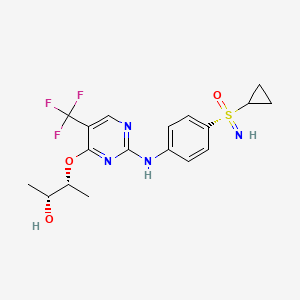

(2R,3R)-3-[2-[4-(cyclopropylsulfonimidoyl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]oxybutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O3S/c1-10(26)11(2)28-16-15(18(19,20)21)9-23-17(25-16)24-12-3-5-13(6-4-12)29(22,27)14-7-8-14/h3-6,9-11,14,22,26H,7-8H2,1-2H3,(H,23,24,25)/t10-,11-,29+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELYDGOOJPRWGF-SRQXXRKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)[S@](=N)(=O)C3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223498-69-8 | |

| Record name | Roniciclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223498698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roniciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RONICICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W9Q8U337A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Roniciclib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable small molecule that functions as a pan-cyclin-dependent kinase (pan-CDK) inhibitor. By targeting multiple CDKs that are critical regulators of cell cycle progression and transcription, this compound exerts a powerful anti-proliferative effect on a broad range of human cancer cell lines. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its primary molecular targets, the resultant effects on cell cycle control and apoptosis, and detailed methodologies for the key experiments used to elucidate its function. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction to this compound and its Primary Targets

This compound is a second-generation pan-CDK inhibitor that demonstrates low nanomolar activity against both cell cycle and transcriptional CDKs.[1] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[1] this compound's broad-spectrum inhibition allows it to target this fundamental characteristic of cancer cells.[2]

The primary molecular targets of this compound are a range of cyclin-dependent kinases that play pivotal roles in orchestrating the cell cycle and gene transcription.[2][3]

Quantitative Data on this compound's Kinase Inhibition

The inhibitory activity of this compound against its key CDK targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Target | IC50 (nM) |

| CDK1/cyclin B | 7 |

| CDK2/cyclin E | 9 |

| CDK4/cyclin D1 | 11 |

| CDK7/cyclin H/MAT1 | 25 |

| CDK9/cyclin T1 | 5 |

| Table 1: In Vitro Inhibitory Activity of this compound against key Cyclin-Dependent Kinases.[4] |

Core Mechanism of Action: Cell Cycle Arrest and Apoptosis

The primary mechanism of action of this compound involves the induction of cell cycle arrest and apoptosis in cancer cells.[3][5] This is a direct consequence of its potent inhibition of multiple CDKs.

Induction of G2/M Phase Cell Cycle Arrest

A predominant effect of this compound treatment is the accumulation of cells in the G2/M phase of the cell cycle.[6] This is primarily attributed to the inhibition of CDK1/cyclin B, the key complex that drives entry into and progression through mitosis.[7][8] By inhibiting CDK1, this compound prevents the necessary phosphorylation of substrates required for mitotic events, leading to a halt at the G2/M checkpoint.

Inhibition of G1/S Phase Transition

This compound also impacts the G1/S phase transition through its inhibition of CDK4/cyclin D and CDK6/cyclin D complexes.[1] These kinases are responsible for the phosphorylation of the Retinoblastoma protein (Rb).[1] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.[1] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, thereby maintaining Rb in its active, E2F-bound state and blocking entry into the S phase.[9][10]

Furthermore, inhibition of CDK2/cyclin E by this compound also contributes to the disruption of the G1/S transition and can lead to S-phase arrest.[11][12][13]

Induction of Apoptosis

In addition to cell cycle arrest, this compound is a potent inducer of apoptosis.[5] A key mechanism underlying this pro-apoptotic activity is the inhibition of CDK9.[14] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of short-lived anti-apoptotic proteins, most notably Myeloid cell leukemia-1 (Mcl-1).[14] By inhibiting CDK9, this compound leads to the rapid downregulation of Mcl-1, tipping the cellular balance towards apoptosis.[14] The decrease in Mcl-1 levels unleashes pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways affected by this compound.

References

- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Inhibition of cyclin E-cyclin-dependent kinase 2 complex formation and activity is associated with cell cycle arrest and withdrawal in oligodendrocyte progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclin E Is Stabilized in Response to Replication Fork Barriers Leading to Prolonged S Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intra-S-Phase Checkpoint Activation by Direct CDK2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational Estimation of Residence Time on this compound and Its Derivatives against CDK2: Extending the Use of Classical and Enhanced Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Roniciclib: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (BAY 1000394) is a potent, orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant antitumor activity in preclinical models. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery. This document details the lead optimization process that led to the identification of this compound, its mechanism of action as a pan-CDK inhibitor, and detailed protocols for its chemical synthesis and key biological and in vivo assays.

Discovery and Lead Optimization

This compound was developed through a lead optimization program originating from the high-throughput screening hit, ZK 304709, a multitargeted CDK and VEGF-R inhibitor. While ZK 304709 showed a promising preclinical profile, it faced challenges in Phase I clinical trials due to limited aqueous solubility and off-target activity against carbonic anhydrases, leading to dose-limited absorption and high inter-patient variability.

To address these liabilities, a focused lead optimization campaign was initiated. A key modification was the introduction of a sulfoximine (B86345) group, a relatively uncommon functional group in medicinal chemistry at the time. This strategic change, along with other structural modifications, led to a series of compounds with improved properties. Ultimately, this effort culminated in the discovery of this compound, which exhibited a potent pan-CDK inhibitory profile and desirable pharmacokinetic properties.

Mechanism of Action: Pan-CDK Inhibition

This compound is a pan-CDK inhibitor, targeting multiple members of the cyclin-dependent kinase family that are crucial for cell cycle progression and transcription.[1] By inhibiting these kinases, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

The primary targets of this compound include the cell-cycle CDKs (CDK1, CDK2, and CDK4) and the transcriptional CDKs (CDK7 and CDK9).[1] The inhibition of both cell cycle and transcriptional CDKs contributes to its potent and broad-spectrum antitumor activity observed in preclinical studies.[1]

Signaling Pathway

The following diagram illustrates the central role of CDKs in cell cycle regulation and transcription, and the points of intervention by this compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A generalized synthetic scheme is presented below. The detailed experimental procedures for each step would be found in the primary literature, specifically the ChemMedChem article detailing its discovery.

Synthetic Workflow Diagram

Note: The detailed, step-by-step synthesis with specific reagents, reaction conditions, and purification methods is proprietary and can be found in the primary scientific literature and associated patents. For research purposes, it is essential to consult these original sources.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 7[2][3] |

| CDK2/cyclin E | 9[2][3] |

| CDK4/cyclin D1 | 11[2][3] |

| CDK7/cyclin H/MAT1 | 25[2][3] |

| CDK9/cyclin T1 | 5[2][3] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line Panel | Mean IC50 (nM) |

| Human Lung Tumor Cell Lines (40 lines) | 39 |

| Human Breast Tumor Cell Lines (24 lines) | 37 |

Table 3: In Vivo Antitumor Efficacy of this compound in HeLa-MaTu Xenograft Model

| Treatment Group | Dose and Schedule | T/C Ratio (%) |

| This compound | 2.5 mg/kg, p.o., b.i.d., 2 days on/5 days off | 19 |

| This compound + Cisplatin | 1.0 mg/kg this compound | 1 |

| This compound + Cisplatin | 1.5 mg/kg this compound | -2 (tumor regression)[2] |

T/C Ratio: Treatment vs. Control tumor volume ratio.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.

In Vitro CDK Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against various CDK/cyclin complexes using a luminescence-based assay that measures ATP consumption.

References

Roniciclib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (B612086) (also known as BAY 1000394) is a potent, orally bioavailable, small-molecule pan-inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and gene transcription.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention.[3][5] this compound has demonstrated broad anti-proliferative activity across a range of cancer cell lines and has shown significant tumor growth inhibition in preclinical xenograft models.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule with the IUPAC name (2R,3R)-3-{[2-({4-[(cyclopropylsulfonyl)imino]methyl}phenyl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}oxy)butan-2-ol.[6] Its structure is characterized by a central aminopyrimidine scaffold, which is a common feature in many kinase inhibitors, substituted with a trifluoromethyl group.[4]

| Identifier | Value |

| IUPAC Name | (2R,3R)-3-((2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol[6] |

| Synonyms | BAY 1000394, BAY 10-00394, KB-145902, GTPL7874[6] |

| CAS Number | 1223498-69-8[1] |

| Molecular Formula | C21H24F3N5O4S |

| Molecular Weight | 515.51 g/mol |

| SMILES | C--INVALID-LINK--OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3">C@HO |

| InChI | InChI=1S/C21H24F3N5O4S/c1-11(31)12(2)33-18-16(21(22,23)24)25-19(28-18)27-14-7-5-13(6-8-14)34(32,26)15-9-10-15/h5-8,11-12,15,26,31H,9-10H2,1-4H3,(H,27,28,29)/t11-,12+/m1/s1 |

Physicochemical and Pharmacokinetic Properties

This compound was developed as an orally bioavailable drug candidate.[4] Its physicochemical and pharmacokinetic properties have been characterized in preclinical studies.

Physicochemical Properties

| Property | Value |

| Solubility | DMSO: ≥ 250 mg/mL (580.80 mM)[1] |

| Oral Bioavailability | Moderate (~50%)[3][4] |

Pharmacokinetic Properties

| Species | Clearance | Volume of Distribution | Half-life |

| Mouse | 0.51 L/h/kg[1] | High (suggesting extensive tissue distribution)[3] | Intermediate[3] |

| Rat | 0.78 L/h/kg[1] | High (suggesting extensive tissue distribution)[3] | Intermediate[3] |

| Dog | 0.50 L/h/kg[1] | High (suggesting extensive tissue distribution)[3] | Intermediate[3] |

Mechanism of Action and Signaling Pathway

This compound is a Type I pan-CDK inhibitor, meaning it binds to the ATP-binding pocket of CDKs in their active conformation.[4][7] It exhibits potent inhibitory activity against multiple CDKs involved in both cell cycle progression and transcription.[1][4]

In Vitro Kinase Inhibitory Activity

| Target CDK/Cyclin Complex | IC50 (nM) |

| CDK1/cyclin B | 7[1] |

| CDK2/cyclin E | 9[1] |

| CDK4/cyclin D1 | 11[1] |

| CDK9/cyclin T1 | 5[1] |

| CDK7/cyclin H/MAT1 | 25[1] |

| CDK3 | 5-25[1] |

This compound demonstrates a kinetic selectivity for CDK2 and CDK9, characterized by prolonged drug-target residence times.[4][8] This extended engagement with CDK2 and CDK9 is thought to contribute to a sustained inhibition of the phosphorylation of the Retinoblastoma protein (Rb), a key substrate of cell cycle CDKs.[4] The inhibition of transcriptional CDKs, such as CDK9, leads to the suppression of gene transcription, which can also contribute to the anti-tumor effects.

Caption: this compound inhibits both cell cycle and transcriptional CDKs.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the general methodologies used to characterize this compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against various CDK/cyclin complexes is typically determined using a radiometric or fluorescence-based kinase assay.

Caption: Workflow for determining the in vitro kinase inhibitory activity.

Methodology:

-

Reagents: Recombinant human CDK/cyclin complexes, a suitable substrate (e.g., Histone H1 for CDK1, Rb protein for CDK4/6), and ATP are required.

-

Assay Procedure: The kinase, substrate, and varying concentrations of this compound are incubated together in an appropriate assay buffer.

-

Reaction Initiation: The reaction is started by the addition of ATP (often [γ-33P]ATP for radiometric assays).

-

Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

The anti-proliferative effects of this compound are assessed in a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.

-

Incubation: The cells are incubated for a period that allows for several cell doublings (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, MTS) or fluorometric (e.g., resazurin) assay, or by direct cell counting.

-

Data Analysis: The results are used to generate dose-response curves and calculate the IC50 for cell proliferation for each cell line. This compound has shown a mean IC50 of 16 nM on a panel of human tumor cells.[1]

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in a living organism is evaluated using tumor xenograft models in immunocompromised mice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SID 223366203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

Roniciclib's Target Selectivity: A Technical Guide for Drug Development Professionals

An in-depth analysis of the potent and selective pan-CDK inhibitor, Roniciclib (BAY 1000394), focusing on its target selectivity, mechanism of action, and the experimental methodologies used for its characterization.

Introduction

This compound (BAY 1000394) is an orally bioavailable, small-molecule, pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-proliferative activity in a broad range of human cancer cell lines and potent tumor growth inhibition in xenograft models.[1] Developed by Bayer, this compound targets key regulators of the cell cycle and transcription, making it a compound of high interest for oncology research and development. This technical guide provides a comprehensive overview of this compound's target selectivity, delving into its inhibitory potency, kinetic binding properties, and the downstream cellular consequences of target engagement. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon existing findings.

Target Selectivity Profile

This compound exhibits a potent inhibitory profile against multiple members of the CDK family, with nanomolar IC50 values against both cell cycle-regulating and transcriptional CDKs.[2] Its primary targets include CDK1, CDK2, CDK4, CDK7, and CDK9. Notably, this compound also demonstrates inhibitory activity against other kinases, such as Aurora A and FGFR1, albeit with varying potency.

Biochemical Inhibition Data

The inhibitory activity of this compound has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) values against a panel of key kinases are summarized in the table below.

| Target | IC50 (nM) |

| CDK1/cyclin B | 7 |

| CDK2/cyclin E | 9 |

| CDK4/cyclin D | 11 |

| CDK7/Cyclin H/MAT1 | 25 |

| CDK9/cyclin T1 | 5 |

| Aurora A | 20 |

| FGFR1 | 40 |

Data sourced from multiple studies, please refer to citations for specific experimental details.[2]

Kinetic Selectivity: The Importance of Residence Time

A distinguishing feature of this compound is its "kinetic selectivity," which is characterized by prolonged target residence times on specific CDKs, most notably CDK2 and CDK9.[2][3] Residence time (τ), the reciprocal of the dissociation rate constant (koff), is an increasingly recognized parameter in drug discovery, as it can provide a more accurate prediction of a drug's in vivo efficacy than binding affinity (Ki) or IC50 alone. A longer residence time indicates a more sustained inhibition of the target kinase.

This compound's extended residence time on CDK2 and CDK9 is attributed to a conformational adaptation of the DFG (Asp-Phe-Gly) loop in the kinase domain upon binding. This is in contrast to its more transient binding to other CDKs.[3] This kinetic selectivity is believed to be a key contributor to its potent anti-tumor efficacy.[2]

Target Residence Time Data

The residence times of this compound for a panel of kinases were determined using Surface Plasmon Resonance (SPR).

| Target | Residence Time (τ) [min] |

| pCDK1/cyclin B | 1.7 |

| pCDK2/cyclin A | 125 |

| pCDK4/cyclin D | < 1 |

| pCDK6/cyclin D | < 1 |

| pCDK9/cyclin T1 | 400 |

| Aurora A | < 1 |

| FGFR1 | < 1 |

Data represents the mean of multiple experiments.[2]

Signaling Pathways and Cellular Effects

This compound's inhibition of multiple CDKs leads to pleiotropic effects on cancer cells, primarily through the disruption of cell cycle progression and transcription.

-

Cell Cycle Arrest: By inhibiting CDK1, CDK2, and CDK4, this compound blocks the phosphorylation of the Retinoblastoma protein (pRb), a key tumor suppressor.[3] Hypophosphorylated pRb remains bound to the E2F family of transcription factors, preventing the expression of genes required for the G1/S and G2/M phase transitions, ultimately leading to cell cycle arrest.[1]

-

Transcriptional Inhibition: Inhibition of CDK7 and CDK9, components of the general transcription machinery, leads to a global shutdown of transcription. This is particularly detrimental to cancer cells, which often exhibit a high dependency on the continuous transcription of oncogenes and anti-apoptotic proteins for their survival.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for determining the IC50 of an inhibitor against a specific kinase.

-

Reagents and Materials:

-

Recombinant purified kinase (e.g., CDK2/cyclin E)

-

Kinase-specific substrate (e.g., histone H1)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, cold ATP)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (this compound) serially diluted in DMSO

-

96-well plates

-

Phosphocellulose paper and scintillation counter (for radiometric assay) or ADP-Glo™ Kinase Assay (Promega) and luminometer (for non-radioactive assay)

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the kinase/substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Terminate the reaction. For radiometric assays, this is typically done by adding phosphoric acid and spotting the reaction mixture onto phosphocellulose paper. For ADP-Glo™, a stop reagent is added.

-

Quantify kinase activity. For radiometric assays, measure the incorporation of ³²P into the substrate using a scintillation counter. For ADP-Glo™, measure the luminescence generated from the conversion of ADP to ATP.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

pRb Phosphorylation Recovery Assay

This cell-based assay measures the duration of target engagement in a cellular context.

-

Cell Culture and Treatment:

-

Plate HeLa-MaTu cells in 12-well plates and allow them to adhere overnight.

-

Treat the cells with this compound (e.g., 100 nM) or a comparator compound for 90 minutes.

-

Remove the compound-containing medium and wash the cells with fresh, pre-warmed medium.

-

Add fresh medium to the cells.

-

-

Cell Lysis and Analysis:

-

At various time points after compound washout (e.g., 0, 15, 30, 60, 120, 180 minutes), lyse the cells.

-

Determine the levels of phosphorylated pRb (at specific serine/threonine residues) and total pRb in the cell lysates using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

-

-

Data Analysis:

-

Normalize the phosphorylated pRb signal to the total pRb signal for each time point.

-

Plot the recovery of pRb phosphorylation over time. A slower recovery indicates a longer residence time of the inhibitor on its target CDKs.[3]

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment and Harvesting:

-

Treat cancer cells (e.g., 8505C anaplastic thyroid cancer cells) with this compound (e.g., 25 nM) or DMSO for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization, wash with PBS, and count them.

-

-

Fixation and Staining:

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry and Data Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.

-

Conclusion

This compound is a potent pan-CDK inhibitor with a unique "kinetic selectivity" profile, characterized by prolonged residence times on CDK2 and CDK9. This sustained target inhibition is a key driver of its robust anti-tumor activity. The dual mechanism of action, involving both cell cycle arrest and transcriptional inhibition, makes this compound a promising therapeutic candidate for a variety of malignancies. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other kinase inhibitors in preclinical drug development.

References

- 1. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conformational Adaption May Explain the Slow Dissociation Kinetics of this compound (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

Roniciclib: A Preclinical Overview of a Pan-Cyclin-Dependent Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Roniciclib (B612086) (BAY 1000394) is an orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated potent anti-proliferative activity in a wide range of preclinical cancer models. By targeting key regulators of the cell cycle and transcription, this compound represents a significant area of investigation in oncology. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols.

Mechanism of Action: Pan-CDK Inhibition

This compound exerts its anti-tumor effects through the inhibition of multiple cyclin-dependent kinases, which are critical for cell cycle progression and gene transcription.[1][2][3] It is classified as a type I kinase inhibitor, binding to the ATP-binding site of CDKs.[4] The primary targets of this compound include both cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6) and transcriptional CDKs (CDK7 and CDK9).[1][2][5]

The inhibition of cell cycle CDKs leads to a G1 phase cell cycle arrest, preventing the phosphorylation of the retinoblastoma protein (Rb) and halting the transition from the G1 to the S phase.[6][7] Inhibition of transcriptional CDKs, such as CDK9, interferes with the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a suppression of gene transcription and subsequent apoptosis.[1]

In Vitro Studies

Kinase Inhibition

This compound has demonstrated potent inhibitory activity against a panel of CDKs with IC50 values in the low nanomolar range.[2][3][8]

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 7 |

| CDK2/cyclin E | 9 |

| CDK3 | 5-25 |

| CDK4/cyclin D1 | 11 |

| CDK7/cyclin H/MAT1 | 25 |

| CDK9/cyclin T1 | 5 |

Table 1: In vitro kinase inhibitory activity of this compound.[2][3][8]

Cell Proliferation Assays

This compound has shown broad and consistent inhibitory effects on the proliferation of various human cancer cell lines, with mean IC50 values typically in the low nanomolar range.[3]

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa-MaTu | Cervical Cancer | 11 |

| MCF7 | Breast Cancer | 8-33 (range) |

| NCI-H460 | Lung Cancer | 9-79 (range) |

| A549 | Lung Cancer | 9-79 (range) |

| 8505C | Anaplastic Thyroid Cancer | ~25 |

| C633 | Anaplastic Thyroid Cancer | ~25 |

| SW1736 | Anaplastic Thyroid Cancer | ~25 |

Table 2: Anti-proliferative activity of this compound in various human cancer cell lines.[3][9]

Experimental Protocol: Cell Proliferation Assay

Cell Lines and Culture: Human cancer cell lines were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

Drug Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. This compound, dissolved in DMSO, was added to the wells in a series of dilutions. The final DMSO concentration was kept below 0.1%.

Proliferation Measurement: After a 72-hour incubation period, cell viability was assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by sulforhodamine B (SRB) assay.

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using non-linear regression analysis.

In Vivo Studies

This compound has demonstrated significant anti-tumor efficacy in various human tumor xenograft models in athymic mice.[2][3]

Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (T/C %) |

| HeLa-MaTu | Cervical Cancer | 1.5 mg/kg, p.o., daily | 19 |

| HeLa-MaTu | Cervical Cancer | 3 mg/kg, p.o., daily | 2 (tumor regression) |

| NCI-H460 | Lung Cancer | Not specified | Dose-dependent inhibition |

Table 3: In vivo efficacy of this compound in human tumor xenograft models.[8]

Combination Therapy

Preclinical studies have also explored the potential of this compound in combination with standard chemotherapy agents. In a small-cell lung cancer (SCLC) xenograft model, this compound showed a more than additive efficacy when combined with cisplatin (B142131) and etoposide.[1][2][3]

| Treatment Group | Tumor Growth Inhibition (T/C %) |

| This compound (1.0 mg/kg) + Cisplatin | 1 |

| This compound (1.5 mg/kg) + Cisplatin | -2 (tumor regression) |

Table 4: Efficacy of this compound in combination with cisplatin in a HeLa-MaTu xenograft model.[8]

Experimental Protocol: Xenograft Efficacy Study

Animal Models: Female athymic nude mice (6-8 weeks old) were used.

Tumor Implantation: Human tumor cells (e.g., 5 x 10^6 HeLa-MaTu cells) were subcutaneously injected into the flank of each mouse.

Drug Administration: When tumors reached a palpable size (e.g., 50-100 mm³), mice were randomized into treatment and control groups. This compound was formulated in a suitable vehicle (e.g., 0.5% Natrosol) and administered orally (p.o.) according to the specified dosing schedule. The control group received the vehicle only.

Tumor Measurement: Tumor volume was measured two to three times weekly using calipers and calculated using the formula: (length x width²) / 2.

Data Analysis: The anti-tumor efficacy was expressed as the ratio of the median tumor volume of the treated group (T) to the median tumor volume of the control group (C), expressed as a percentage (T/C %).

References

- 1. Phase I dose-escalation studies of this compound, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BAY 1000394, a novel cyclin-dependent kinase inhibitor, with potent antitumor activity in mono- and in combination treatment upon oral application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. targetedonc.com [targetedonc.com]

- 7. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effects of this compound in preclinical models of anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Antineoplastic Profile of Roniciclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roniciclib (BAY 1000394) is a potent, orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant antineoplastic activity in a breadth of preclinical models. By targeting multiple CDKs involved in both cell cycle progression and transcriptional regulation, this compound elicits cell cycle arrest, induces apoptosis, and inhibits tumor growth across various cancer types. This technical guide provides a comprehensive overview of the core preclinical and clinical data on this compound's anticancer effects, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While clinical development was ultimately discontinued, the extensive preclinical data for this compound remains a valuable resource for researchers in the field of oncology and CDK inhibitor development.

Mechanism of Action: Pan-CDK Inhibition

This compound exerts its antineoplastic effects through the inhibition of a wide range of cyclin-dependent kinases (CDKs), which are serine/threonine kinases crucial for the regulation of the cell cycle and transcription.[1] Deregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[2]

This compound's primary targets include CDKs involved in cell cycle control (CDK1, CDK2, CDK3, and CDK4) and those that regulate transcription (CDK7 and CDK9).[2][3] Inhibition of the cell cycle-related CDKs prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[4][5] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition, thereby inducing cell cycle arrest.[6] The inhibition of transcriptional CDKs, such as CDK9, leads to a reduction in the transcription of anti-apoptotic proteins like MCL-1, further contributing to cancer cell death.[4]

Below is a diagram illustrating the central role of CDKs in cell cycle progression and how pan-CDK inhibitors like this compound intervene.

Quantitative In Vitro Activity

This compound has demonstrated potent inhibitory activity against a panel of CDKs and broad-spectrum antiproliferative effects in numerous cancer cell lines.

Kinase Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of this compound against various CDK complexes are summarized in the table below.

| CDK/Cyclin Complex | IC50 (nM) |

| CDK1/Cyclin B | 7[2][7] |

| CDK2/Cyclin E | 9[2][7] |

| CDK3 | 5-25[8] |

| CDK4/Cyclin D1 | 11[2][7] |

| CDK7/Cyclin H/MAT1 | 25[2] |

| CDK9/Cyclin T1 | 5[2][7] |

| Table 1: Kinase inhibitory activity of this compound against various CDK complexes. |

Antiproliferative Activity

This compound has shown potent and uniform inhibition of cell proliferation across a wide range of human cancer cell lines.

| Cancer Type | Cell Line Panel | Mean IC50 (nM) | IC50 Range (nM) |

| Various Human Cancers | 25 human cancer cell lines | 16[8] | 8 - 33[9] |

| Lung Cancer | 40 human lung tumor cell lines | 39[2] | 9 - 79[2] |

| Breast Cancer | 24 human breast tumor and immortalized cell lines | 37[2] | 6 - 84[2] |

| Table 2: Antiproliferative activity of this compound in various cancer cell line panels. |

In Vivo Antineoplastic Activity

The antitumor efficacy of this compound has been evaluated in several human tumor xenograft models in athymic mice.

Monotherapy Studies

Oral administration of this compound resulted in dose-dependent tumor growth inhibition and, in some cases, tumor regression.

| Xenograft Model | Cell Line | Dose and Schedule | T/C Value (%)* | Outcome |

| Cervical Cancer | HeLa-MaTu | 2 mg/kg, p.o., once daily | 3[2] | Tumor regression |

| Cervical Cancer | HeLa-MaTu | 1.5 mg/kg, p.o., once daily | 15[8] | Strong tumor growth inhibition |

| Cervical Cancer | HeLa-MaTu | 1 mg/kg, p.o., once daily | 62[8] | Tumor growth inhibition |

| Neuroblastoma | IMR-32 | 1.5 mg/kg, p.o., once daily | - | Significant reduction in tumor volume[1] |

| Medullary Thyroid Cancer | TT | 1.0 mg/kg, p.o., twice daily (3 days on/3 days off) | - | Significant retardation of tumor growth[10] |

| T/C Value (%): Treatment vs. Control tumor volume. A value < 42% is generally considered significant antitumor activity. | ||||

| Table 3: In vivo efficacy of this compound monotherapy in xenograft models. |

Combination Therapy

This compound has demonstrated synergistic or additive antitumor effects when combined with standard chemotherapeutic agents.

| Xenograft Model | Cell Line | Combination Treatment | T/C Value (%)* | Outcome |

| Cervical Cancer | HeLa-MaTu | This compound (1.0 mg/kg) + Cisplatin | 1[8] | Strong tumor growth inhibition |

| Cervical Cancer | HeLa-MaTu | This compound (1.5 mg/kg) + Cisplatin | -2[8] | Tumor regression |

| T/C Value (%): Treatment vs. Control tumor volume. | ||||

| Table 4: In vivo efficacy of this compound in combination therapy. |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

In Vitro Assays

4.1.1. Cell Proliferation Assays

-

Objective: To determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines and to calculate the IC50 values.

-

General Protocol:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

After a specified incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay such as the Sulforhodamine B (SRB) assay or MTS assay.

-

Absorbance or fluorescence is measured, and the data are normalized to the vehicle control to determine the percentage of growth inhibition.

-

IC50 values are calculated using non-linear regression analysis.

-

4.1.2. Cell Cycle Analysis

-

Objective: To investigate the effect of this compound on cell cycle distribution.

-

General Protocol:

-

Cells are treated with this compound or vehicle control for a defined period (e.g., 24 or 48 hours).

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

-

The DNA content of individual cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. This compound has been shown to induce G2/M arrest in anaplastic thyroid cancer cells.[11]

-

4.1.3. Western Blot Analysis for Phospho-Rb

-

Objective: To determine the effect of this compound on the phosphorylation of the Retinoblastoma protein (Rb), a key substrate of CDK4/6 and CDK2.

-

General Protocol:

-

Cells are treated with this compound or vehicle control for various time points.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (e.g., at Ser780, Ser807/811) and total Rb.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The levels of phosphorylated Rb are normalized to total Rb.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

General Protocol:

-

Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., athymic nude mice).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally at various doses and schedules. The control group receives the vehicle.

-

Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²)/2.

-

Animal body weight and general health are monitored throughout the study.

-

The study is terminated when tumors in the control group reach a predetermined size, and the antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group (T/C ratio).

-

Clinical Development and Outcomes

This compound advanced into Phase I and Phase II clinical trials for various advanced malignancies, including small-cell lung cancer (SCLC).

Phase I Studies

Phase I dose-escalation studies established the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of this compound, and characterized its pharmacokinetic and safety profile. Common adverse events included nausea, fatigue, diarrhea, and vomiting.

Phase II Studies in Small-Cell Lung Cancer

A Phase II study (NCT02161419) evaluated this compound in combination with standard chemotherapy (cisplatin or carboplatin (B1684641) plus etoposide) as a first-line treatment for extensive-disease SCLC.[12] The study was a randomized, double-blind, placebo-controlled trial.

-

Primary Endpoint: Progression-Free Survival (PFS)

-

Results: The study did not meet its primary endpoint. The median PFS was 4.9 months for the this compound arm versus 5.5 months for the placebo arm.[13] The objective response rate was also lower in the this compound group (60.6%) compared to the placebo group (74.6%).[13]

Conclusion

This compound is a potent pan-CDK inhibitor with robust antineoplastic activity in a wide array of preclinical cancer models. Its ability to target multiple CDKs involved in both cell cycle progression and transcription results in significant inhibition of tumor cell proliferation and induction of apoptosis. While the clinical development of this compound was halted due to an unfavorable risk-benefit profile in extensive-disease small-cell lung cancer, the comprehensive preclinical data generated for this compound provides valuable insights into the therapeutic potential and challenges of pan-CDK inhibition. The detailed methodologies and quantitative data presented in this guide serve as a useful resource for the ongoing research and development of novel CDK inhibitors for cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Phase II Study of this compound in Combination with Cisplatin/Etoposide or Carboplatin/Etoposide as First-Line Therapy in Patients with Extensive-Disease Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Roniciclib's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (B612086) (also known as BAY 1000394) is a potent, orally bioavailable small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and transcription.[1] Dysregulation of CDK activity is a hallmark of cancer, making these enzymes attractive targets for therapeutic intervention.[1][2] this compound exhibits a pan-inhibitory profile, targeting both cell cycle CDKs (CDK1, CDK2, CDK4, CDK6) and transcriptional CDKs (CDK7, CDK9) at low nanomolar concentrations.[1][3][4] This broad-spectrum inhibition leads to a robust anti-proliferative effect across a wide range of cancer cell lines and in preclinical tumor models.[1][3] This technical guide provides an in-depth overview of the effects of this compound on cell cycle progression, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the underlying molecular pathways.

Core Mechanism of Action

This compound exerts its anti-cancer effects primarily by inducing cell cycle arrest, thereby preventing the uncontrolled proliferation of tumor cells.[5] The progression through the different phases of the cell cycle is driven by the sequential activation of CDKs in complex with their regulatory cyclin subunits.[6][7] this compound, by inhibiting these kinases, effectively halts this progression.

A key downstream target of the CDK4/6 and CDK2 is the retinoblastoma protein (Rb).[6][7] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[7] The phosphorylation of Rb by CDK4/6 and CDK2 inactivates it, leading to the release of E2F and subsequent S-phase entry.[7] this compound's inhibition of these CDKs prevents the hyperphosphorylation of Rb, thus maintaining it in its active, growth-suppressive state and causing a G1 phase arrest.[3][8]

Furthermore, this compound's inhibition of CDK1, the key driver of the G2/M transition, leads to an accumulation of cells in the G2/M phase of the cell cycle.[5] Studies in anaplastic thyroid cancer cell lines have demonstrated that treatment with this compound leads to a significant increase in the percentage of cells in the G2/M phase.[5]

Quantitative Data

The inhibitory activity of this compound against various CDKs and its anti-proliferative effects on cancer cell lines have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: this compound IC50 Values for Cyclin-Dependent Kinases

| CDK/Cyclin Complex | IC50 (nM) |

| CDK1/Cyclin B | 7 |

| CDK2/Cyclin E | 9 |

| CDK4/Cyclin D1 | 11 |

| CDK7/Cyclin H/MAT1 | 25 |

| CDK9/Cyclin T1 | 5 |

Source: Data compiled from multiple sources.[4]

Table 2: Effect of this compound (25 nM, 24h) on Cell Cycle Distribution in Anaplastic Thyroid Cancer Cell Lines

| Cell Line | % of Cells in G0/G1 (Control) | % of Cells in G0/G1 (this compound) | % of Cells in S (Control) | % of Cells in S (this compound) | % of Cells in G2/M (Control) | % of Cells in G2/M (this compound) |

| 8505C | 55.4 ± 0.4 | 49.3 ± 0.4 | 10.1 ± 0.3 | 11.5 ± 0.1 | 34.5 ± 0.1 | 39.2 ± 0.5 |

| 8305C | 58.7 ± 0.5 | 46.2 ± 0.1 | 9.2 ± 0.2 | 9.3 ± 0.1 | 32.1 ± 0.3 | 44.5 ± 0.2 |

| KAT18 | 68.5 ± 0.5 | 45.1 ± 0.2 | 8.6 ± 0.2 | 8.5 ± 0.1 | 22.9 ± 0.3 | 46.4 ± 0.3 |

Source: Data adapted from a study on anaplastic thyroid cancer.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cell cycle progression.

Cell Culture and Drug Treatment

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, or anaplastic thyroid cancer cell lines)

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (BAY 1000394) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks or plates

Procedure:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 60-70% confluency.

-

Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A typical final concentration for cell cycle analysis is 25 nM.[5]

-

Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).

-

Incubate the cells for the desired treatment period (e.g., 24 hours for cell cycle analysis).[5]

Cell Cycle Analysis by Flow Cytometry

Materials:

-

Treated and control cells

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in PBS and fix them by adding cold 70% ethanol dropwise while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.

Western Blot Analysis of Retinoblastoma Protein (Rb) Phosphorylation

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (Ser780 or other relevant sites) and anti-total Rb

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Rb to ensure equal loading.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to this compound's effect on cell cycle progression.

References

- 1. Effects of this compound in preclinical models of anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Roniciclib (BAY 1000394) in Small Cell Lung Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (B612086) (BAY 1000394) is a potent, orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor.[1][2] It demonstrates low nanomolar activity against several key CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4) and transcriptional regulation (CDK7, CDK9).[1][2] This dual mechanism of action made it a compound of interest for cancers with dysregulated cell cycles, such as small cell lung cancer (SCLC). SCLC is often characterized by the inactivation of the retinoblastoma (Rb) tumor suppressor gene, a key regulator of the G1-S cell cycle checkpoint.[3] The rationale for investigating a pan-CDK inhibitor like this compound in SCLC was its potential to induce cell cycle arrest and apoptosis, irrespective of Rb status, through the inhibition of multiple CDKs.[3]

This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound in SCLC, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. Although the clinical development of this compound for SCLC was ultimately discontinued (B1498344) due to an unfavorable risk-benefit profile, the data generated from these studies offer valuable insights for the broader field of CDK inhibition in cancer therapy.[4][5]

Mechanism of Action: Pan-CDK Inhibition

This compound exerts its anti-tumor effects by inhibiting multiple cyclin-dependent kinases. In the context of the cell cycle, it targets CDK1, CDK2, and CDK4, which are crucial for the progression through different phases of cell division.[1][2] By inhibiting these kinases, this compound can induce cell cycle arrest. Furthermore, its inhibition of transcriptional CDKs, such as CDK7 and CDK9, interferes with the transcription of key oncogenes and survival-related genes, ultimately leading to apoptosis.[1][2] In SCLC, where the Rb pathway is frequently inactivated, the ability of this compound to target multiple CDKs was hypothesized to bypass the resistance to selective CDK4/6 inhibitors.[3]

Preclinical Research

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines.[3] The half-maximal inhibitory concentration (IC50) values were determined in various cancer cell lines, showcasing its broad and uniform inhibitory effects.[3]

| Cell Line Panel | Mean IC50 (nM) | IC50 Range (nM) |

| 25 Human Cancer Cell Lines | 16 | 8 - 33 |

Data from Siemeister G, et al. Mol Cancer Ther. 2012.[3]

In Vivo Efficacy in SCLC Xenograft Models

In preclinical SCLC xenograft models, this compound demonstrated significant tumor growth inhibition, both as a monotherapy and in combination with standard-of-care chemotherapy (cisplatin and etoposide).[3] The combination therapy showed a more than additive efficacy without a significant increase in toxicity.[3]

| Xenograft Model | Treatment | Tumor Growth Inhibition (T/C ratio) |

| NCI-H82 (SCLC) | This compound Monotherapy | 0.12 - 0.19 |

| NCI-H82 (SCLC) | Cisplatin Monotherapy | 0.06 - 0.55 |

| NCI-H82 (SCLC) | This compound + Cisplatin + Etoposide | More than additive efficacy |

T/C ratio: Treatment vs. Control tumor volume. Data from Siemeister G, et al. Mol Cancer Ther. 2012.[3]

Clinical Research in SCLC

This compound was evaluated in combination with chemotherapy in patients with extensive-disease small cell lung cancer (ED-SCLC) in a Phase Ib/II study and a subsequent randomized Phase II study.

Phase Ib/II Study (NCT01475471)

This open-label, non-randomized study aimed to determine the safety, pharmacokinetics, and maximum tolerated dose (MTD) of this compound when combined with either cisplatin-etoposide (CIS-ETOP) or carboplatin-etoposide (CARBO-ETOP).[6]

| Parameter | Value |

| Patient Population | Previously untreated ED-SCLC |

| This compound Dosing | 2.5 mg and 5 mg BID (3 days on/4 days off) |

| Chemotherapy Regimen | Cisplatin (75 mg/m²) or Carboplatin (AUC5) on Day 1; Etoposide (100 mg/m²) on Days 1-3 of a 21-day cycle |

| Maximum Tolerated Dose (MTD) | 5 mg BID with either chemotherapy combination |

| Overall Response Rate (ORR) | 81.4% (all partial responses) |

| ORR in 5mg BID cohort | 86.1% |

Data from Cho BC, et al. Lung Cancer. 2018.[6]

Randomized Phase II Study (NCT02161419)

This randomized, double-blind, placebo-controlled Phase II study evaluated the efficacy and safety of this compound in combination with platinum-based chemotherapy in previously untreated ED-SCLC patients.[1][4] The study was prematurely terminated due to an unfavorable risk-benefit profile.[4][5]

| Endpoint | This compound + Chemo (n=70) | Placebo + Chemo (n=70) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 4.9 months | 5.5 months | 1.242 (0.820-1.881) | 0.8653 |

| Median Overall Survival (OS) | 9.7 months | 10.3 months | 1.281 (0.776-1.912) | 0.7858 |

| Objective Response Rate (ORR) | 60.6% | 74.6% | - | - |

| Serious Adverse Events | 57.1% | 38.6% | - | - |

Data from Reck M, et al. J Thorac Oncol. 2019.[4]

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in SCLC cell lines.

Methodology:

-

SCLC cells are seeded in 96-well plates at a density of 1,000-5,000 cells per well in their appropriate growth medium supplemented with 10% fetal calf serum.[3]

-

After allowing the cells to adhere, they are treated in quadruplicates with serial dilutions of this compound for 96 hours.[3]

-

Following the incubation period, the relative number of viable cells is quantified using a crystal violet staining method.[3]

-

IC50 values are calculated using a 4-parameter logistic fit.[3]

Western Blot Analysis for pRb

Objective: To assess the inhibitory effect of this compound on CDK4/2-mediated phosphorylation of the retinoblastoma protein (pRb).

Methodology:

-

SCLC cells are treated with a specified concentration of this compound (e.g., 30 nmol/L) or vehicle control (DMSO).[3]

-

Cells are harvested, and total protein is extracted.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Rb (p-pRb).

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

-

The signal is detected using a chemiluminescence substrate, and the bands are visualized.

-

The membrane is often stripped and re-probed for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading.

In Vivo SCLC Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with chemotherapy in an SCLC mouse model.

Methodology:

-

Athymic nude mice are subcutaneously inoculated with SCLC cells (e.g., NCI-H82).

-

Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound, chemotherapy (cisplatin and/or etoposide), and combination therapy.

-

This compound is administered orally according to a specified dosing schedule (e.g., daily or 3 days on/4 days off).[6]

-

Chemotherapy is administered intraperitoneally as per the established regimen.[3]

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

Conclusion

The investigation of this compound in small cell lung cancer provided a valuable case study on the application of a pan-CDK inhibitor in a cancer type largely defined by Rb pathway deficiency. Preclinical studies demonstrated promising anti-tumor activity both in vitro and in vivo, supporting the rationale for clinical development. However, the randomized Phase II clinical trial did not show a benefit for the addition of this compound to standard chemotherapy and, in fact, was associated with increased toxicity, leading to the termination of its development in this indication.[4]

Despite this outcome, the research on this compound has contributed to the understanding of CDK biology in SCLC and highlights the challenges of translating preclinical efficacy into clinical benefit. The detailed data and methodologies presented in this guide serve as a resource for researchers in the ongoing effort to develop novel and effective therapies for this aggressive disease. Future research in this area may focus on identifying predictive biomarkers for response to CDK inhibitors or exploring novel combination strategies to enhance their therapeutic window.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. CDK4/6 inhibition synergizes with inhibition of P21-Activated Kinases (PAKs) in lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Phase II Study of this compound in Combination with Cisplatin/Etoposide or Carboplatin/Etoposide as First-Line Therapy in Patients with Extensive-Disease Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase Ib/II study of the pan-cyclin-dependent kinase inhibitor this compound in combination with chemotherapy in patients with extensive-disease small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Roniciclib: A Pan-CDK Inhibitor Driving Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (B612086) (also known as BAY 1000394) is a potent, orally bioavailable, small-molecule pan-cyclin-dependent kinase (CDK) inhibitor. By targeting multiple CDKs that are crucial for cell cycle progression and transcription, this compound has demonstrated significant anti-proliferative activity and the ability to induce programmed cell death, or apoptosis, in a variety of cancer models. This technical guide provides a comprehensive overview of the core mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

This compound exerts its anti-cancer effects primarily through the inhibition of a broad range of CDKs, including those critical for cell cycle control (CDK1, CDK2, CDK4, and CDK6) and transcriptional regulation (CDK7 and CDK9), with IC50 values in the low nanomolar range.[1][2] This multi-targeted inhibition disrupts the normal progression of the cell cycle, leading to a robust arrest, predominantly in the G2/M phase, which subsequently triggers the apoptotic cascade.[3][4]

The induction of apoptosis by this compound is a key mechanism of its therapeutic efficacy. This process is characterized by the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[3][5] Furthermore, evidence suggests that, in line with other pan-CDK inhibitors, this compound's apoptotic activity is linked to the downregulation of anti-apoptotic proteins from the Bcl-2 family, particularly the short-lived protein Mcl-1.[1][6][7] Inhibition of transcriptional CDKs, like CDK9, is known to suppress the transcription of genes with short mRNA half-lives, including MCL1, thereby tipping the cellular balance towards apoptosis.[6][7]

Quantitative Data on this compound-Induced Apoptosis and Cell Cycle Arrest

The pro-apoptotic and cell cycle inhibitory effects of this compound have been quantified across various cancer cell lines, with a notable depth of research in thyroid cancers.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa-MaTu | Cervical Cancer | 15 | [1] |

| MCF7 | Breast Cancer | 15 | [1] |

| TT | Medullary Thyroid Cancer | 9.6 ± 0.3 | [8] |

| DRO81-1 | Medullary Thyroid Cancer | 16.8 ± 0.2 | [8] |

| 8505C | Anaplastic Thyroid Cancer | ≤ 16.4 | [3] |

| 8305C | Anaplastic Thyroid Cancer | ≤ 16.4 | [3] |

| KAT18 | Anaplastic Thyroid Cancer | ≤ 16.4 | [3] |

Table 2: this compound-Induced Apoptosis in Anaplastic Thyroid Cancer (ATC) Cell Lines

Cells were treated with 25 nM this compound for 24 hours.

| Cell Line | % of Early Apoptotic Cells (Control) | % of Early Apoptotic Cells (this compound) | Fold Increase in Caspase-3 Activity | Reference |

| 8505C | 3.7 ± 0.1 | 11.5 ± 0.1 | Significant increase | [3] |

| 8305C | 12.0 ± 0.1 | 21.4 ± 0.5 | Significant increase | [3] |

| KAT18 | 3.1 ± 0.2 | 9.0 ± 0.4 | Significant increase | [3] |

Table 3: this compound-Induced G2/M Cell Cycle Arrest in Anaplastic Thyroid Cancer (ATC) Cell Lines

Cells were treated with 25 nM this compound for 24 hours.

| Cell Line | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (this compound) | Reference |

| 8505C | 34.5 ± 0.1 | 39.2 ± 0.5 | [4] |

| 8305C | 32.1 ± 0.3 | 44.5 ± 0.2 | [4] |

| KAT18 | 22.9 ± 0.3 | 46.4 ± 0.3 | [4] |

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to this compound-induced apoptosis.

References

- 1. journals.plos.org [journals.plos.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Roniciclib's Regulatory Control Over Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roniciclib (B612086) (also known as BAY 1000394) is a potent, orally bioavailable, small-molecule pan-inhibitor of cyclin-dependent kinases (CDKs).[1][2] CDKs are a family of serine/threonine kinases that are fundamental regulators of two critical cellular processes: cell cycle progression and gene transcription.[3] In oncology, the aberrant activity of CDKs is a common driver of uncontrolled cell proliferation and survival. This compound exhibits a broad inhibitory profile, targeting both cell cycle-associated CDKs (CDK1, CDK2, CDK4, CDK6) and transcriptional CDKs (CDK7, CDK9) with high potency.[1][3] This dual mechanism allows this compound to not only halt the cell division cycle but also to directly suppress the transcriptional machinery that cancer cells often become addicted to, leading to potent anti-tumor activity.[3][4]

This technical guide provides an in-depth exploration of the core mechanisms by which this compound regulates gene transcription, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the key pathways and workflows involved.

Core Mechanism: Inhibition of Transcriptional CDKs

Gene transcription by RNA Polymerase II (Pol II) is a tightly regulated process that can be broadly divided into three phases: initiation, elongation, and termination. This compound exerts its primary influence on transcription by inhibiting CDK7 and CDK9, two master kinases that control the initiation and elongation phases, respectively.

-

Inhibition of CDK7 and Transcription Initiation: CDK7 is a core component of the general Transcription Factor IIH (TFIIH).[3][5] During transcription initiation, TFIIH is recruited to the promoter, where the kinase activity of CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II (RPB1), primarily at serine 5 (Ser5).[6] This phosphorylation event is a critical signal for promoter clearance, the recruitment of mRNA capping enzymes, and the transition from initiation to elongation. By inhibiting CDK7, this compound prevents the necessary Pol II CTD phosphorylation, stalling the polymerase at the promoter and blocking the start of transcription.[6]

-

Inhibition of CDK9 and Transcription Elongation: Following promoter clearance, Pol II often enters a state of "promoter-proximal pausing" approximately 20-60 nucleotides downstream from the transcription start site. The release from this pause is a major rate-limiting step in the expression of many genes, particularly those with short-lived protein products and those involved in oncogenesis, such as MYC and MCL1.[7][8] The release from pausing is triggered by the Positive Transcription Elongation Factor b (P-TEFb), a complex consisting of CDK9 and its cyclin partner (Cyclin T1).[6] CDK9 phosphorylates the Pol II CTD at serine 2 (Ser2), as well as negative elongation factors, which causes the paused polymerase to resume productive elongation.[6] this compound's potent inhibition of CDK9 prevents this crucial phosphorylation step, effectively trapping Pol II in a paused state and terminating transcription prematurely.[7] This leads to a rapid depletion of mRNAs and proteins with high turnover rates, which are often essential for cancer cell survival.

Downstream Consequences of Transcriptional Repression

The inhibition of transcriptional elongation by this compound has profound consequences for cancer cells, particularly those that exhibit "transcriptional addiction"—a heavy reliance on the continuous, high-level expression of specific oncogenes and survival factors.

-

Downregulation of MYC: The MYC proto-oncogene is a master transcription factor that drives cellular proliferation. Many cancers are addicted to high levels of MYC expression.[7] MYC promotes transcription by recruiting P-TEFb (CDK9) to its target gene promoters, thereby enhancing transcriptional elongation.[7] By inhibiting CDK9, this compound effectively counteracts MYC's function, leading to the downregulation of the entire MYC-driven transcriptional program and subsequent inhibition of tumor cell growth.[7][9]

-

Depletion of MCL-1 and Induction of Apoptosis: Myeloid cell leukemia-1 (MCL-1) is a key anti-apoptotic protein of the BCL-2 family.[10] Unlike other BCL-2 family members, both the mRNA and protein forms of MCL-1 have exceptionally short half-lives, meaning its expression is critically dependent on constant, active transcription.[8] this compound's ability to halt transcriptional elongation causes a rapid decline in MCL-1 levels. In cancers that rely on MCL-1 to evade apoptosis (a common mechanism of chemoresistance), this depletion effectively removes the "brakes" on programmed cell death, leading to potent induction of apoptosis.[11]

-

Inhibition of Cell Cycle Progression: Beyond its direct effects on transcription, this compound also targets cell cycle CDKs. Inhibition of CDK2 and CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb).[12] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing them from activating the genes necessary for the G1-to-S phase transition.[12][13] This results in a robust G1 cell cycle arrest.

Quantitative Data

The potency of this compound has been characterized across multiple CDKs and in numerous cancer cell lines.

Table 1: this compound Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) |

|---|---|

| CDK1/cyclin B | 7 |

| CDK2/cyclin E | 9 |

| CDK3 | 5-25 |

| CDK4/cyclin D1 | 11 |

| CDK7/cyclin H/MAT1 | 25 |

| CDK9/cyclin T1 | 5 |